Evidence 1: PBD Dimer-2 Targets a Unique, Extended 6-Base Pair DNA Sequence Not Recognized by the Lead Analog DSB-120
PBD dimer-2 (n=5) exhibits a distinct DNA sequence selectivity compared to the shorter n=3 analog (DSB-120). While DSB-120 cross-links a 5'-Pu-GATC-Py sequence spanning 2 base pairs, PBD dimer-2's extended linker allows it to span an additional base pair and cross-link a longer 5'-Pu-GA(T/A)TC-Py sequence [1]. This difference in target sequence length (4 bp vs 6 bp) is a direct consequence of linker length and determines which genomic loci can be effectively engaged by the payload.
| Evidence Dimension | DNA Target Sequence Length |
|---|---|
| Target Compound Data | 6 base pairs |
| Comparator Or Baseline | n=3 analog (DSB-120): 4 base pairs |
| Quantified Difference | PBD dimer-2 targets a sequence that is 50% longer (6 bp vs 4 bp) |
| Conditions | Oligonucleotide duplex binding assays |
Why This Matters
For researchers engineering ADCs, the distinct sequence selectivity of PBD dimer-2 provides a different genomic target profile than DSB-120, which may translate to differential activity against specific cancer genotypes and potentially a different resistance profile.
- [1] Smellie M, Bose DS, Thompson AS, Jenkins TC, Hartley JA, Thurston DE. Sequence-selective recognition of duplex DNA through covalent interstrand cross-linking: kinetic and molecular modeling studies with pyrrolobenzodiazepine dimers. Biochemistry. 2003 Jul 15;42(27):8232-9. View Source
